1,2-Cyclododecanediol
Overview
Description
1,2-Cyclododecanediol is an organic compound with the molecular formula C₁₂H₂₄O₂. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a cyclododecane ring. This compound exists in different stereoisomeric forms, including cis- and trans- isomers. It is a white to almost white crystalline solid with a melting point of approximately 121 to 125°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Cyclododecanediol can be synthesized through various methods. One common approach involves the hydrogenation of cyclododecatriene, followed by hydrolysis. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under high pressure and temperature conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of cyclododecatriene in the presence of a suitable solvent. The reaction conditions are optimized to achieve high yields and purity. The resulting product is then purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 1,2-Cyclododecanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form cyclododecane using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) under reflux conditions.
Major Products Formed:
Oxidation: Cyclododecanone or cyclododecanoic acid.
Reduction: Cyclododecane.
Substitution: Cyclododecyl chloride or cyclododecyl bromide.
Scientific Research Applications
1,2-Cyclododecanediol has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including polymers and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Industry: this compound is used in the production of specialty chemicals, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of 1,2-Cyclododecanediol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. In enzymatic reactions, this compound can act as a substrate or inhibitor, modulating the activity of enzymes and affecting metabolic pathways .
Comparison with Similar Compounds
1,2-Cyclodecanediol: A similar diol with a ten-membered ring.
1,2-Cyclooctanediol: A diol with an eight-membered ring.
1,2-Cyclohexanediol: A diol with a six-membered ring.
Comparison: 1,2-Cyclododecanediol is unique due to its twelve-membered ring structure, which imparts different chemical and physical properties compared to its smaller ring analogsFor example, this compound has a higher melting point and different steric effects compared to 1,2-Cyclohexanediol .
Properties
IUPAC Name |
cyclododecane-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c13-11-9-7-5-3-1-2-4-6-8-10-12(11)14/h11-14H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMFVYJFVXTJCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(C(CCCC1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00934391 | |
Record name | Cyclododecane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00934391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15199-41-4 | |
Record name | 1,2-Cyclododecanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15199-41-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclododecane-1,2-diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015199414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclododecane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00934391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclododecane-1,2-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.672 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the reaction of 1,2-cyclododecanediol with dimethyl sulfoxide in the presence of catalytic molybdenum peroxide?
A1: Unlike most 1,2-diols that undergo monoprotection to form 2-methylthiomethoxy-1-ols (Course A) when reacting with dimethyl sulfoxide and catalytic molybdenum peroxide, this compound follows a different pathway. Instead of monoprotection, it undergoes monooxidation (Course C) under these conditions []. This suggests that the cyclic structure of this compound influences its reactivity and leads to a distinct reaction outcome.
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